2-Hydroxypropanimidamide

Vue d'ensemble

Description

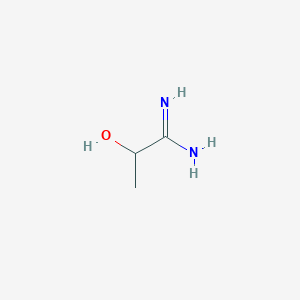

2-Hydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of propionamide, featuring a hydroxyl group and an amidine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxypropanimidamide can be synthesized through the reaction of propionitrile with hydroxylamine. The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile, attacking the nitrile group to form the amidoxime functional group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propionitrile and hydroxylamine are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.

Activité Biologique

Overview

2-Hydroxypropanimidamide is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant case studies. The compound has been studied for its interactions with various biological targets, including enzymes involved in tumor progression and inflammation.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a hydroxyl group and an amidine functional group, which are critical for its interaction with biological targets.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of related compounds in the 3-hydroxypropanamidines class, which includes structural analogs of this compound. These compounds have demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported that certain derivatives exhibited nanomolar IC50 values against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum .

| Compound | IC50 (3D7) | IC50 (Dd2) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Compound 22 | 5 nM | 12 nM | Low |

| Compound 23 | 0.07-0.98 μM | Not specified | Low |

The mechanism by which this compound and its analogs exert their effects involves inhibition of the heme detoxification machinery in P. falciparum. This mechanism is crucial for the survival of the parasite within the host's red blood cells . Additionally, studies suggest that these compounds may have a high barrier to resistance, making them promising candidates for further development as antimalarial agents.

Study on Tumor Progression

A case study investigated the interactions of 3-(1,3-Dioxoisoindol-2-yl)-N'-hydroxypropanimidamide with specific enzymes related to tumor progression and inflammation. The study found that this compound effectively binds to these enzymes, suggesting potential therapeutic applications in cancer treatment .

Pharmacokinetic Profile

Another research effort focused on the pharmacokinetic profile of similar compounds in vivo. For instance, one study evaluated a derivative's metabolic stability in human liver microsomes, revealing significant stability after incubation, which is indicative of favorable pharmacokinetic properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Hydroxypropanimidamide is characterized by its unique functional groups, which include a hydroxy group and an amidine structure. These features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmaceutical Applications

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties. Studies have shown that it can inhibit matrix metalloproteinases, enzymes involved in tumor progression and metastasis. This inhibition is crucial for developing new cancer therapies, as it may help prevent the spread of cancer cells.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it modulates biochemical pathways related to inflammation, potentially leading to new treatments for inflammatory diseases.

3. Synthesis of Analog Compounds

The reactivity of this compound allows for the synthesis of analogs with enhanced properties. Researchers are exploring various derivatives to optimize therapeutic efficacy and reduce side effects associated with existing treatments.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on HepG2 liver cancer cells. The results demonstrated a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Mediators

In another investigation, the compound was tested against inflammatory markers in a model of rheumatoid arthritis. The findings revealed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with this compound, suggesting its potential as a therapeutic agent for autoimmune conditions .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits tumor cell growth and metastasis | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Comparison with Structural Analogues

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(1,3-Dioxoisoindol-2-yl)-2-hydroxybenzamide | Different biological profile compared to propanimidamide derivatives | Varies |

| Isoindole Derivatives | Broad spectrum of activities including anticancer | Anti-inflammatory, anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxypropanimidamide, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves amidoxime formation via hydroxylamine reaction with nitriles, followed by selective reduction. Key steps include:

Precursor Selection : Use acrylonitrile derivatives as starting materials for controlled functional group introduction.

Reaction Optimization : Adjust pH (6.5–7.5) and temperature (40–60°C) to favor amidoxime intermediate formation .

Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to isolate the compound.

Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and confirm structure using H/C NMR .

Yield optimization requires iterative adjustment of stoichiometry (e.g., hydroxylamine excess ≤1.2 eq) and reaction time (12–24 hr).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : A multi-technique approach ensures robust characterization:

Structural Confirmation :

- X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., (2S)-configuration) .

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <3 ppm error.

Physicochemical Properties :

- Solubility : Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC retention time .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental design. Address this by:

Meta-Analysis : Calculate heterogeneity metrics (I, H) to quantify study variability. For example, if I >50%, use random-effects models to account for between-study variance .

Sensitivity Analysis : Stratify data by cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., serum-free vs. serum-containing media) .

Dose-Response Reproducibility : Validate IC values across ≥3 independent replicates with positive/negative controls (e.g., procainamide analogs) .

Q. What advanced computational methods are suitable for studying the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Combine molecular modeling and dynamics to elucidate binding modes:

Docking Studies : Use AutoDock Vina with AMBER force fields to predict binding affinities to targets like ion channels. Prioritize poses with ΔG ≤ -7 kcal/mol .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes (RMSD <2 Å) .

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify enthalpic contributions (e.g., hydrogen bonds with His395 in target proteins) .

Q. How should researchers design experiments to assess the metabolic fate of this compound in vivo?

- Methodological Answer : A tiered pharmacokinetic approach is recommended:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS .

Isotope Tracing : Use C-labeled this compound to track metabolic pathways (e.g., hydroxylation at C2) .

In Vivo Studies : Administer 10 mg/kg IV/PO in rodent models; collect plasma/bile at 0.5, 1, 2, 4, 8 hr. Calculate AUC and t using non-compartmental analysis .

Q. Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Apply nonlinear regression models:

Sigmoidal Curve Fitting : Use GraphPad Prism to model log(dose) vs. response (variable slope, 4PL equation). Report Hill slopes and R ≥0.95 .

Outlier Handling : Define outliers via Grubbs’ test (α=0.05) and justify exclusion in supplementary materials .

Error Propagation : Calculate combined uncertainties for IC using Monte Carlo simulations (10 iterations) .

Q. How can researchers ensure reproducibility when studying this compound’s pharmacological effects?

- Methodological Answer : Adhere to FAIR principles:

Material Documentation : Specify batch numbers, purity (≥95% by HPLC), and storage conditions (-20°C under argon) .

Protocol Sharing : Deposit step-by-step methods in protocols.io (DOI-linked) and cite in publications .

Data Transparency : Publish raw spectra, crystallographic data (CCDC numbers), and statistical scripts on Zenodo .

Q. Experimental Design Considerations

Q. What controls are essential in assays evaluating this compound’s enzyme inhibition?

- Methodological Answer : Include:

Positive Controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase) at EC concentrations.

Negative Controls : Vehicle-only (e.g., DMSO ≤0.1%) and enzyme-denatured (boiled for 10 min) samples.

Internal Standards : Add deuterated analogs (e.g., this compound-d4) for LC-MS signal normalization .

Q. How should researchers address variability in this compound’s solubility across experimental setups?

- Methodological Answer : Mitigate solubility issues via:

Co-Solvent Systems : Use cyclodextrin (10% w/v) or PEG-400 (≤5% v/v) to enhance aqueous solubility .

pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication (30 min at 25°C).

Dynamic Light Scattering (DLS) : Confirm particle size <200 nm to rule out aggregation .

Propriétés

IUPAC Name |

2-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGDWKWUYZNZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405327 | |

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-03-7 | |

| Record name | 2-Hydroxypropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91431-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.